molecular formula C16H14O6·xH2O B191393 Hematoxylin CAS No. 517-28-2


Cat. No.






M. Wt:

302.28 (anhydrous basis)

InChI Key:




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Description Hematoxylin is a naturally occurring dye derived from the logwood tree (Haematoxylon campechianum). It is used in histology and microscopy for staining biological tissues, and is one of the most widely used dyes in medical research. Hematoxylin is a water-soluble dye that binds to protein and nucleic acid components in cells, and is used in combination with other dyes to create a variety of staining techniques, such as the hematoxylin and eosin (H&E) technique, which is used to identify different types of tissue in histology. Hematoxylin is also used in a variety of medical research applications, including in vivo and in vitro studies.
Synthesis Method Hematoxylin is synthesized from the logwood tree by extracting the dye from the tree’s heartwood. The dye is then purified and concentrated to create a solution that is ready for use. The concentration of the solution is dependent on the desired application, with higher concentrations being used for staining and lower concentrations being used for medical research.
Synthesis Method Details Design of the Synthesis Pathway
Hematoxylin can be synthesized through a multi-step process that involves the oxidation of a precursor molecule, followed by a series of reactions to form the final compound. The synthesis pathway involves the use of various reagents and catalysts to achieve the desired product.

Starting Materials
2-hydroxy-1,4-naphthoquinone, Sodium periodate, Sodium carbonate, Hydrochloric acid, Sodium hydroxide, Ethanol, Wate

Step 1: Dissolve 2-hydroxy-1,4-naphthoquinone in ethanol and add sodium periodate to the mixture. Stir the mixture at room temperature for several hours until the oxidation is complete., Step 2: Add sodium carbonate to the mixture to neutralize the solution., Step 3: Filter the mixture to remove any impurities., Step 4: Add hydrochloric acid to the filtrate to form the hematoxylin hydrochloride salt., Step 5: Add sodium hydroxide to the hematoxylin hydrochloride salt to form the free base., Step 6: Recrystallize the free base in water to obtain pure hematoxylin crystals.
Mechanism of Action Hematoxylin binds to protein and nucleic acid components in cells, allowing it to be used in a variety of staining techniques. The dye binds to proteins in the cell membrane and nucleus, as well as to DNA and RNA, allowing it to be used to identify and differentiate cells.
Biochemical and Physiological Effects Hematoxylin has no known biochemical or physiological effects on cells or tissues. It is a non-toxic dye that is safe to use in medical research applications.
In vivo studies Hematoxylin is used in a variety of in vivo medical research applications, including histology, tissue culture, and cell biology. In histology, hematoxylin is used to stain tissue samples for microscopic examination. In tissue culture, hematoxylin is used to identify and differentiate cells, and in cell biology, hematoxylin is used to study the structure and function of cells.
In vitro studies Hematoxylin is also used in a variety of in vitro medical research applications, including immunohistochemistry, immunocytochemistry, and flow cytometry. In immunohistochemistry, hematoxylin is used to stain tissue samples for the detection of antigens. In immunocytochemistry, hematoxylin is used to identify and differentiate cells, and in flow cytometry, hematoxylin is used to measure the size and shape of cells.
Biological Activity Hematoxylin has a variety of biological activities, including the ability to stain cells and tissues for microscopic examination, the ability to identify and differentiate cells, and the ability to measure the size and shape of cells.
Advantages and Limitations for Lab Experiments The main advantage of using hematoxylin in laboratory experiments is that it is a non-toxic dye that is safe to use. It is also easy to obtain and is relatively inexpensive. The main limitation of using hematoxylin is that it is not suitable for use in all staining techniques. For example, it is not suitable for use in immunohistochemistry or immunocytochemistry.
Pharmacodynamics Hematoxylin is not a drug and does not have any pharmacodynamic effects on cells or tissues.
Future Directions The future of hematoxylin research is focused on improving the staining techniques that use the dye, as well as on finding new applications for the dye. Potential future directions include:
1. Developing new staining techniques that use hematoxylin to better identify and differentiate cells.
2. Exploring the potential of hematoxylin as a diagnostic tool for diseases such as cancer.
3. Investigating the potential of hematoxylin as a therapeutic agent for certain diseases.
4. Developing new methods of synthesizing hematoxylin that are more efficient and cost-effective.
5. Exploring the potential of hematoxylin as a biomarker for disease.
6. Developing new methods of using hematoxylin to study the structure and function of cells.
7. Investigating the potential of hematoxylin as a drug delivery system.
8. Exploring the potential of hematoxylin as a tool for studying gene expression.
9. Developing new methods of using hematoxylin to study the development and progression of disease.
CAS RN 517-28-2
Product Name Hematoxylin
Molecular Formula C16H14O6·xH2O
Molecular Weight 302.28 (anhydrous basis)
IUPAC Name (6aS,11bR)-7,11b-dihydro-6H-indeno[2,1-c]chromene-3,4,6a,9,10-pentol
InChI InChI=1S/C16H14O6/c17-10-2-1-8-13-9-4-12(19)11(18)3-7(9)5-16(13,21)6-22-15(8)14(10)20/h1-4,13,17-21H,5-6H2/t13-,16+/m0/s1
Isomeric SMILES C1C2=CC(=C(C=C2[C@@H]3[C@]1(COC4=C3C=CC(=C4O)O)O)O)O
Canonical SMILES C1C2=CC(=C(C=C2C3C1(COC4=C3C=CC(=C4O)O)O)O)O
Melting Point 212 to 248 °F (NTP, 1992)
Other CAS RN 517-28-2
Physical Description Hematoxylin appears as white to yellowish crystals that redden on exposure to light. (NTP, 1992)
Pictograms Irritant
Solubility Slightly soluble in cold;  soluble in hot (NTP, 1992)
Synonyms Haematoxylon
Origin of Product United States

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